2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide

KB cell line in vitro cytotoxicity nitrogen mustard

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (CAS 63867-48-1; also known as NSC is a difluoro nitrogen mustard analog of cyclophosphamide belonging to the oxazaphosphorine class of DNA-alkylating prodrugs. Its molecular formula is C₇H₁₅F₂N₂O₂P (MW 228.18), with calculated density 1.24 g/cm³ and boiling point 285.1 °C at 760 mmHg.

Molecular Formula C7H15F2N2O2P
Molecular Weight 228.18 g/mol
CAS No. 63867-48-1
Cat. No. B12808875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide
CAS63867-48-1
Molecular FormulaC7H15F2N2O2P
Molecular Weight228.18 g/mol
Structural Identifiers
SMILESC1CNP(=O)(OC1)N(CCF)CCF
InChIInChI=1S/C7H15F2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
InChIKeyWMISISUCUDFLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (CAS 63867-48-1): Procurement-Relevant Identity and Class Position


2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (CAS 63867-48-1; also known as NSC 84089) is a difluoro nitrogen mustard analog of cyclophosphamide belonging to the oxazaphosphorine class of DNA-alkylating prodrugs [1]. Its molecular formula is C₇H₁₅F₂N₂O₂P (MW 228.18), with calculated density 1.24 g/cm³ and boiling point 285.1 °C at 760 mmHg . Unlike cyclophosphamide, which bears two 2-chloroethyl groups on the phosphoramide nitrogen, this compound incorporates two 2-fluoroethyl substituents, a substitution that fundamentally alters its chemical reactivity, biological activation kinetics, and antitumor activity profile [1].

Why Cyclophosphamide or Ifosfamide Cannot Substitute for 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide in Research and Development


Generic substitution within the oxazaphosphorine class is precluded by the fact that the halogen identity on the nitrogen mustard moiety directly governs the rate of aziridinium ion formation—the critical activation step for DNA cross-linking. The bis(2-fluoroethyl) substituent of CAS 63867-48-1 produces an aziridinium intermediate at a significantly slower rate than the bis(2-chloroethyl) group of cyclophosphamide, and this kinetic difference translates into a qualitatively distinct biological activity spectrum [1]. The difluoro mustard (IIIb) shows no detectable cytotoxicity in KB cell culture, whereas the mixed chloro-fluoro analog (IIIc) is cytotoxic in the same system; cyclophosphamide (IIIa) itself is inactive in KB cells but active in vivo [1]. These divergent profiles demonstrate that the halogen substitution pattern is not a tunable minor modification but a binary switch that determines whether a compound exhibits any antitumor activity at all in a given model.

Quantitative Differentiation Evidence: 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide Versus Closest Analogs


KB Cell Culture Cytotoxicity: Complete Absence of Activity Versus Chloro-Fluoro Analog

In the KB human nasopharyngeal carcinoma cell culture assay, 2-bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (IIIb) exhibits no detectable cytotoxicity. By direct contrast, the mixed chloro-fluoro analog 2-[(2-chloroethyl)(2-fluoroethyl)amino]-2H-1,3,2-oxazaphosphorinane 2-oxide (IIIc, CAS 63867-49-2) is cytotoxic in the same KB assay. Furthermore, cyclophosphamide (IIIa), the parent bis-chloroethyl drug, is also inactive in this in vitro system. This establishes that the difluoro substitution produces a uniquely inert profile in KB cells, distinguishing it from both the chloro-fluoro and bis-chloro congeners [1].

KB cell line in vitro cytotoxicity nitrogen mustard structure-activity relationship

Ca755 Adenocarcinoma In Vivo Activity: Weak/Non-Reproducible Antitumor Effect Versus Cyclophosphamide

When evaluated against the solid adenocarcinoma 755 (Ca755) tumor model in BDF1 mice, the difluoro mustard IIIb produced only weak and non-reproducible antitumor activity. This contrasts with the robust, reproducible activity of cyclophosphamide (IIIa) in the same model. The authors explicitly note that the activity of IIIb in Ca755 was 'weak but not reproducible,' indicating that the difluoro substitution does not merely attenuate potency but abrogates reliable antitumor efficacy [1]. The mixed chloro-fluoro series (Ic, IIc, IIIc) showed a different pattern: cytotoxic in KB cells and some weak activity against Dunning leukemia, but the paper does not report Ca755 data for IIIc directly.

adenocarcinoma 755 in vivo antitumor cyclophosphamide analog BDF1 mouse model

Aziridinium Ion Formation Rate: Slower Activation Kinetics of Bis(2-fluoroethyl)amino Moiety Versus Chloroethyl Analogs

The cytotoxic action of nitrogen mustards depends on intramolecular cyclization to form a reactive aziridinium ion that alkylates DNA. Papanastassiou et al. demonstrated that bis(2-fluoroethyl)amine (Ib) cyclizes to the corresponding aziridinium salt at a markedly slower rate than its chloroethyl counterpart, consistent with fluoride being a poorer leaving group than chloride in this intramolecular SN2-type reaction [1]. The same kinetic attenuation applies to the oxazaphosphorinane prodrug form (IIIb), since the liberated bis(2-fluoroethyl)amine is the ultimate alkylating species following phosphoramidase-mediated hydrolysis. This kinetic difference—specifically, the 'expected twofold' rate differential between fluoroethyl and chloroethyl aziridinium formation—provides a mechanistic basis for the observed loss of antitumor activity [1].

aziridinium ion alkylation kinetics nitrogen mustard activation leaving group effect

Physicochemical Property Differentiation from Cyclophosphamide: Density and Molecular Descriptors

Replacement of chlorine with fluorine in the oxazaphosphorine scaffold produces measurable changes in bulk physicochemical properties relevant to formulation and analytical method development. CAS 63867-48-1 has a calculated density of 1.24 g/cm³ and molecular weight of 228.18 Da, compared to cyclophosphamide (CAS 50-18-0) with a molecular weight of 261.09 Da and density approximately 1.33 g/cm³ . The lower molecular weight and density of the difluoro analog reflect the smaller atomic mass of fluorine versus chlorine. Additionally, the polar surface area (PSA) of 51.38 Ų and the presence of C–F bonds (typically more polar than C–Cl bonds in certain contexts) may alter chromatographic retention and partition coefficients relative to cyclophosphamide, impacting analytical method transfer .

physicochemical properties density molecular weight lipophilicity structural analog comparison

Synthetic Intermediate Identity: CAS 63867-48-1 as a Defined Chemical Building Block Derived from Bis(2-fluoroethyl)amine

CAS 63867-48-1 is synthesized via cyclization of N,N-bis(2-fluoroethyl)phosphoramidic dichloride (IIb, CAS 5001-30-9) with 3-aminopropanol in the presence of triethylamine [1]. The precursor IIb is itself derived from bis(2-fluoroethyl)amine (Ib). This synthetic route is well-defined, with reported yields and characterization data (n²⁵D 1.4900 for IIIb; IR: 3200, 2960–2900, 1225, 1050 cm⁻¹) [1]. The compound thus occupies a specific node in the fluorinated oxazaphosphorine chemical space, distinct from cyclophosphamide which derives from bis(2-chloroethyl)amine. This defined synthetic provenance makes CAS 63867-48-1 a valuable authenticated reference material for laboratories synthesizing or characterizing other fluorinated phosphoramide analogs.

synthetic intermediate phosphoramidic dichloride building block oxazaphosphorine synthesis

Procurement-Relevant Application Scenarios for 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide


Negative Control Compound for Oxazaphosphorine Activation and Resistance Mechanism Studies

Given its established lack of KB cell cytotoxicity and weak/non-reproducible in vivo activity in Ca755 [1], CAS 63867-48-1 serves as a structurally matched negative control in experiments investigating the metabolic activation requirements of oxazaphosphorine prodrugs. Unlike cyclophosphamide, which is activated by hepatic CYP450 enzymes to 4-hydroxycyclophosphamide and ultimately phosphoramide mustard, the difluoro analog liberates bis(2-fluoroethyl)amine—a species with markedly slower DNA alkylation kinetics [1]. Researchers studying aldehyde dehydrogenase (ALDH)-mediated resistance or CYP2B6 pharmacogenetics can use this compound to dissect whether an observed effect is specific to the chloroethyl-aziridinium pathway or generalizable to the oxazaphosphorine scaffold.

Authenticated Reference Standard for Fluorinated Phosphoramide Mustard Analytical Chemistry

CAS 63867-48-1 has published elemental analysis data (C 36.81%, H 6.90%, F 15.71%, N 12.28% found vs. calculated) and spectroscopic characterization (refractive index n²⁵D 1.4900; IR peaks at 3200, 2960–2900, 1225, 1050 cm⁻¹) [1], supported by calculated physicochemical descriptors including density (1.24 g/cm³), boiling point (285.1 °C), and polar surface area (51.38 Ų) from authoritative databases . This body of characterization data qualifies the compound as a reference material for HPLC, GC-MS, or LC-MS/MS method development targeting fluorinated cyclophosphamide analogs and their metabolites, particularly in forensic toxicology or environmental monitoring laboratories that require authenticated retention-time and mass-spectral benchmarks.

Chemical Probe for Structure-Kinetics Studies of Aziridinium Ion-Mediated DNA Alkylation

The bis(2-fluoroethyl)amino substituent of CAS 63867-48-1 generates an aziridinium ion at approximately half the rate of its bis(2-chloroethyl) counterpart [1]. This kinetic attenuation, rooted in the poorer leaving-group ability of fluoride versus chloride, makes the compound a valuable chemical probe for time-resolved studies of DNA alkylation—including gel-shift assays, mass-spectrometric adduct detection, and computational modeling of mustard reactivity landscapes. For academic and industrial medicinal chemistry groups exploring 'pro-prodrug' strategies or tunable-activation alkylating agents, this compound provides a well-characterized reference point at the low-reactivity end of the halogen-substitution spectrum.

Synthetic Intermediate for Diversification of Fluorinated Oxazaphosphorine Libraries

CAS 63867-48-1 occupies a specific node in the fluorinated oxazaphosphorine chemical space, with a defined synthetic route starting from bis(2-fluoroethyl)amine via N,N-bis(2-fluoroethyl)phosphoramidic dichloride (IIb, CAS 5001-30-9) [1]. The well-documented preparation (89% yield; cyclization with 3-aminopropanol in dioxane/triethylamine) and the availability of the phosphoramidic dichloride precursor make this compound a practical starting material or scaffold for further derivatization, including N-alkylation, ring modification, or coordination chemistry studies. Procurement of this compound thus supports combinatorial chemistry and parallel synthesis campaigns that require a pre-assembled, fully characterized fluorinated oxazaphosphorinane core.

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